

# Uvarigrin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

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## Compound of Interest

Compound Name: *Uvarigrin*

Cat. No.: *B15144109*

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## An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Foreword: **Uvarigrin**, a member of the annonaceous acetogenin family of natural products, has garnered significant interest within the scientific community for its potent cytotoxic and antiproliferative activities. This technical guide provides a comprehensive overview of the current knowledge on **Uvarigrin**, focusing on its chemical structure, physicochemical properties, and biological effects, particularly its mechanism of action in inducing cell cycle arrest. Detailed experimental protocols and visual representations of key pathways are included to support further research and development efforts in the field of oncology and natural product chemistry.

## Chemical Structure and Properties

**Uvarigrin** is a C37 acetogenin characterized by a bis-tetrahydrofuran (THF) ring system, a terminal  $\alpha,\beta$ -unsaturated  $\gamma$ -lactone, and several stereocenters. Its systematic IUPAC name is [(1S)-1-[(2R,5R)-5-[(2R,5R)-5-[(1R)-1-hydroxy-13-[(2S)-2-methyl-5-oxo-2H-furan-4-yl]tridecyl]oxolan-2-yl]oxolan-2-yl]undecyl] acetate. The absolute configuration of **Uvarigrin** has been established as 15S, 17R, 18R, 21R, 22R, 36S through X-ray analysis and Mosher's methodology.

Table 1: Physicochemical Properties of **Uvarigrin**

Property	Value	Reference
Molecular Formula	C <sub>39</sub> H <sub>68</sub> O <sub>7</sub>	[1]
Molecular Weight	648.95 g/mol	[2]
CAS Number	82064-83-3	[1]
Appearance	White, waxy solid	
Melting Point	Not reported	
Boiling Point	Not reported	
Solubility	Soluble in chloroform, methanol, and ethyl acetate.	
Optical Activity	(+)	[2]

Table 2: Spectroscopic Data for **Uvarigrin**

Spectroscopy	Key Features
<sup>1</sup> H NMR	Signals corresponding to a terminal acetate group, multiple oxymethine protons of the THF rings, a carbinol proton, and protons of the α,β-unsaturated γ-lactone are characteristic.
<sup>13</sup> C NMR	Resonances for the carbonyls of the acetate and lactone, carbons of the bis-THF core, and the long aliphatic chain are observed.
Mass Spectrometry (MS)	The molecular ion peak [M+H] <sup>+</sup> is a key identifier. Fragmentation patterns can provide structural information about the different moieties of the molecule.
Infrared (IR)	Characteristic absorption bands for hydroxyl, ester carbonyl, and lactone carbonyl groups are present.

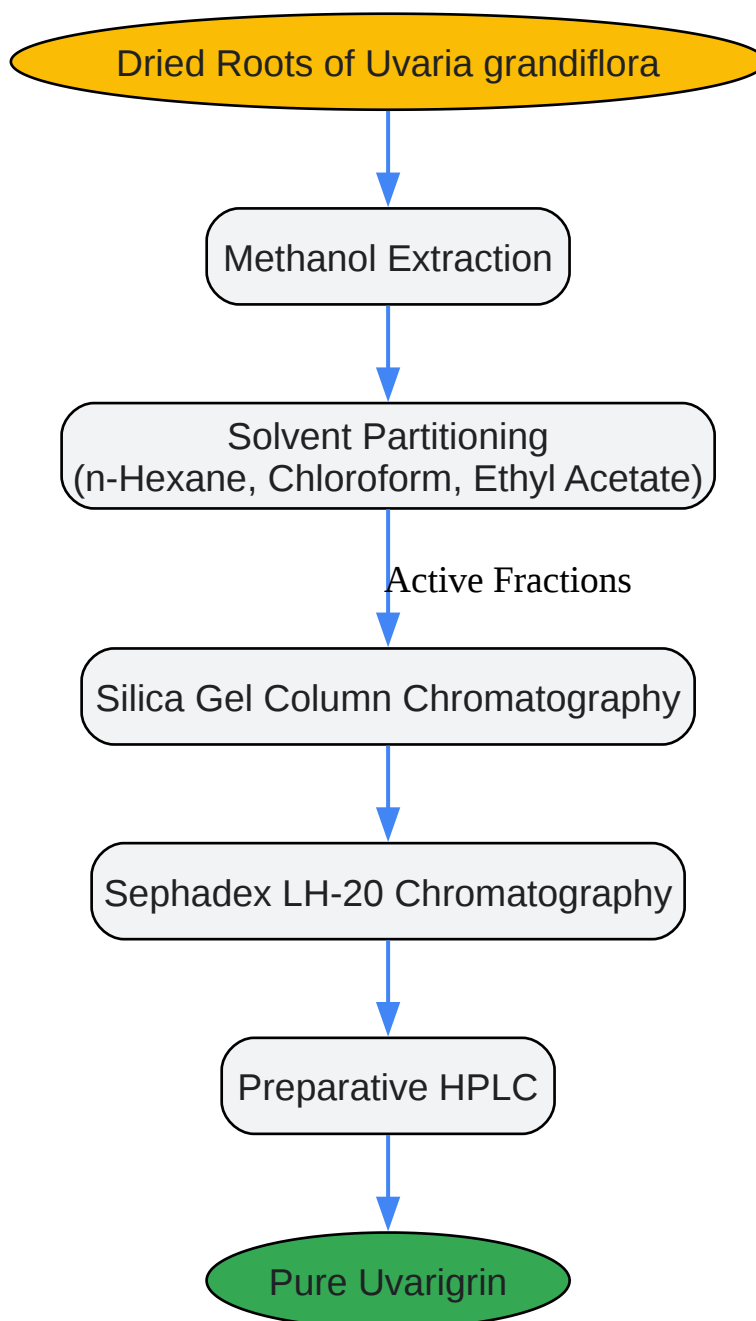
## Isolation of Uvarigrin

**Uvarigrin** is a naturally occurring compound isolated from the roots of *Uvaria grandiflora* Roxb. (Annonaceae). The following is a general experimental protocol for its isolation:

### Experimental Protocol: Isolation of Uvarigrin from *Uvaria grandiflora*

- Extraction:
  - Air-dried and powdered roots of *Uvaria grandiflora* are exhaustively extracted with ethanol or methanol at room temperature.
  - The solvent is then evaporated under reduced pressure to yield a crude extract.
- Partitioning:
  - The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
  - The cytotoxic activity of each fraction is typically monitored using a bioassay, such as the brine shrimp lethality test or an in vitro cytotoxicity assay against a cancer cell line. The active fractions (usually the chloroform and ethyl acetate fractions) are carried forward.
- Chromatographic Purification:
  - The active fraction is subjected to column chromatography on silica gel.
  - The column is eluted with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.
  - Fractions are collected and monitored by thin-layer chromatography (TLC).
  - Fractions showing similar TLC profiles are combined.
- Further Purification:

- The **Uvarigrin**-containing fractions are further purified by repeated column chromatography on silica gel and/or Sephadex LH-20.
- Final purification is often achieved by preparative high-performance liquid chromatography (HPLC), typically using a reversed-phase C18 column with a mobile phase of methanol and water.
- Structure Elucidation:
  - The structure of the purified **Uvarigrin** is determined by a combination of spectroscopic techniques, including  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, COSY, HMQC, HMBC, and high-resolution mass spectrometry (HRMS).
  - The absolute stereochemistry is determined by X-ray crystallography or by applying Mosher's method.



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**Figure 1:** Experimental workflow for the isolation of **Uvarigrin**.

## Biological Activity and Mechanism of Action

**Uvarigrin** has demonstrated significant cytotoxic and antiproliferative activities against a panel of human cancer cell lines.

Table 3: Cytotoxic Activity of **Uvarigrin**

Cell Line	Cancer Type	IC <sub>50</sub> / ED <sub>50</sub> (μg/mL)	Reference
HepG2	Hepatocellular Carcinoma	0.37 ± 0.06 μM	[3]
HCT-8	Colon Cancer	0.15	[4]
Bel7402	Liver Cancer	0.21	[4]
A2780	Ovarian Cancer	0.41	[4]

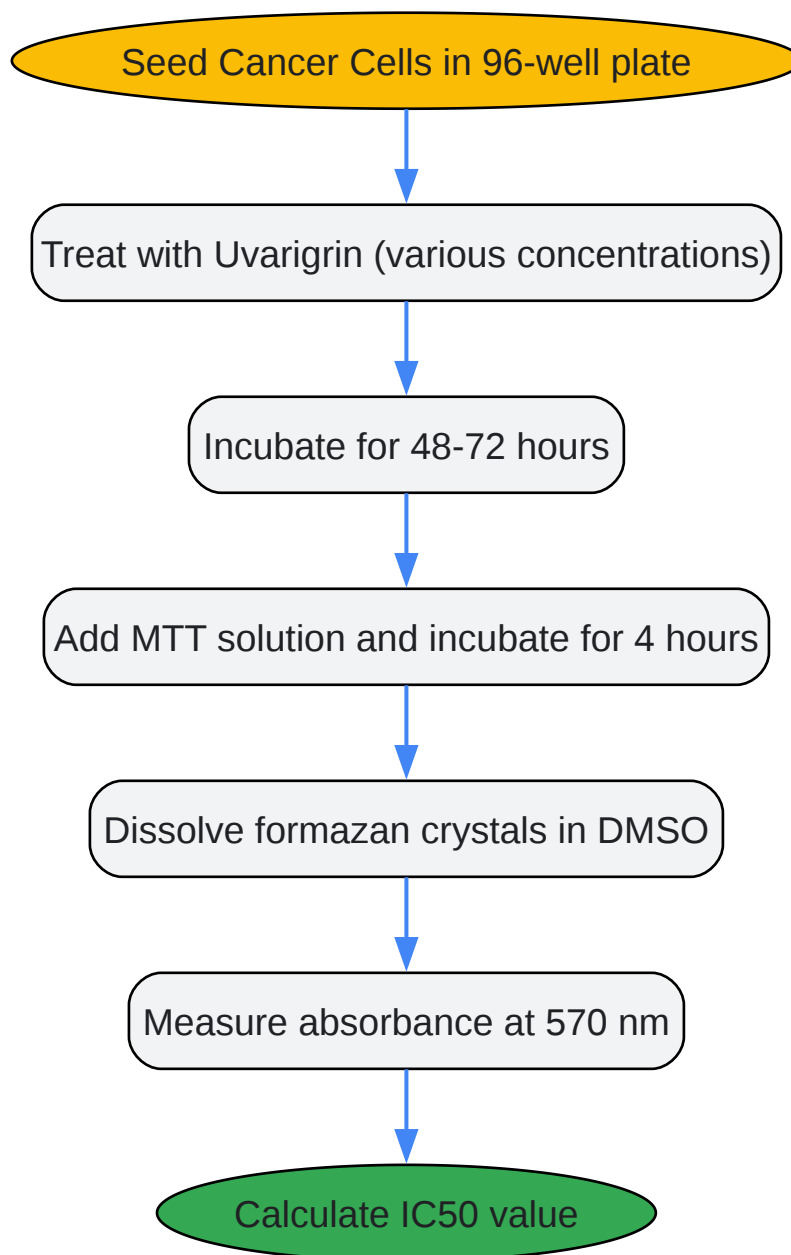
The primary mechanism of action of **Uvarigrin**'s antiproliferative effect is the induction of cell cycle arrest at the G2/M phase.

## Experimental Protocol: MTT Cytotoxicity Assay

The cytotoxicity of **Uvarigrin** is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- **Cell Seeding:** Cancer cells are seeded in a 96-well plate at a density of  $5 \times 10^3$  to  $1 \times 10^4$  cells/well and allowed to adhere overnight.
- **Compound Treatment:** Cells are treated with various concentrations of **Uvarigrin** (typically in a range from 0.01 to 100 μM) for 48 to 72 hours. A vehicle control (e.g., DMSO) is also included.
- **MTT Addition:** After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours at 37°C.
- **Formazan Solubilization:** The MTT-containing medium is removed, and the formazan crystals are dissolved in DMSO.
- **Absorbance Measurement:** The absorbance is measured at 570 nm using a microplate reader.
- **Data Analysis:** The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC<sub>50</sub> value (the concentration that inhibits 50% of cell growth) is determined

from the dose-response curve.



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**Figure 2:** Workflow for the MTT cytotoxicity assay.

## Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

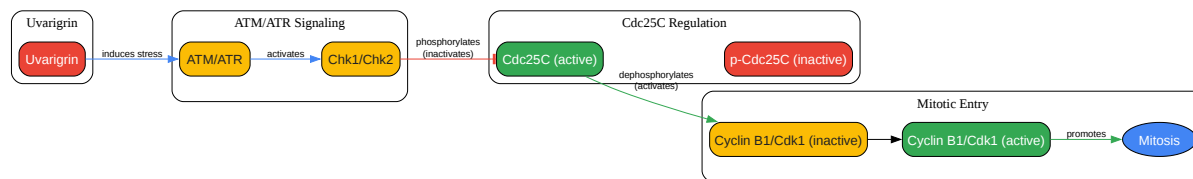
The effect of **Uvarigrin** on the cell cycle is analyzed by flow cytometry using propidium iodide (PI) staining.

- **Cell Treatment:** Cells are treated with **Uvarigrin** at its IC<sub>50</sub> concentration for 24 to 48 hours.
- **Cell Harvesting:** Cells are harvested by trypsinization, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
- **Staining:** The fixed cells are washed with PBS and then incubated with a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) for 30 minutes in the dark.
- **Flow Cytometry:** The DNA content of the cells is analyzed using a flow cytometer.
- **Data Analysis:** The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software. An accumulation of cells in the G2/M phase indicates cell cycle arrest at this checkpoint.

## Signaling Pathway of G2/M Arrest

Annonaceous acetogenins, including **Uvarigrin**, are known to induce G2/M cell cycle arrest through the modulation of key regulatory proteins. While the specific pathway for **Uvarigrin** is still under detailed investigation, the general mechanism for this class of compounds involves the ATM/ATR signaling pathway. DNA damage or cellular stress can activate ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases. These kinases then phosphorylate and activate checkpoint kinases Chk1 and Chk2. Activated Chk1/Chk2 phosphorylate and inactivate the Cdc25C phosphatase. In its inactive, phosphorylated state, Cdc25C cannot dephosphorylate and activate the Cyclin B1/Cdk1 (Cdc2) complex, which is essential for entry into mitosis. Consequently, the cell cycle is arrested at the G2/M transition.





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**Figure 3:** Proposed signaling pathway for **Uvarigrin**-induced G2/M arrest.

## Conclusion and Future Directions

**Uvarigrin** is a potent cytotoxic acetogenin with a well-defined chemical structure and significant antiproliferative activity against various cancer cell lines. Its ability to induce G2/M cell cycle arrest highlights its potential as a lead compound for the development of novel anticancer agents. Further research is warranted to fully elucidate the specific molecular targets and the detailed signaling pathways involved in its mechanism of action. Additionally, structure-activity relationship (SAR) studies could lead to the synthesis of more potent and selective analogs. The development of efficient and scalable synthetic routes will also be crucial for advancing the preclinical and clinical evaluation of **Uvarigrin** and related compounds. This technical guide serves as a foundational resource for scientists and researchers dedicated to exploring the therapeutic potential of this promising natural product.

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- To cite this document: BenchChem. [Uvarigrin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15144109#uvarigrin-chemical-structure-and-properties>]

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